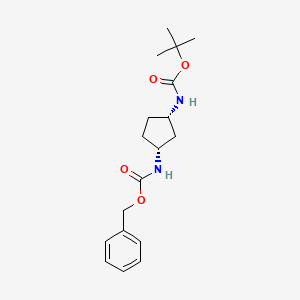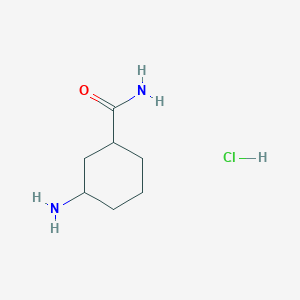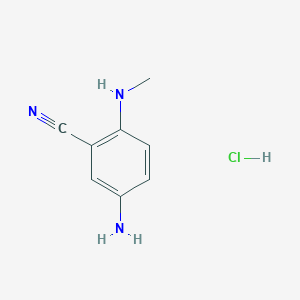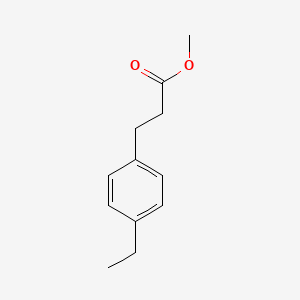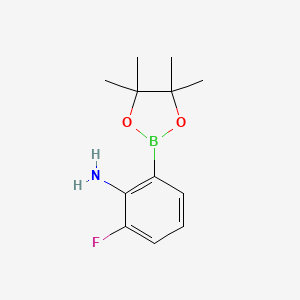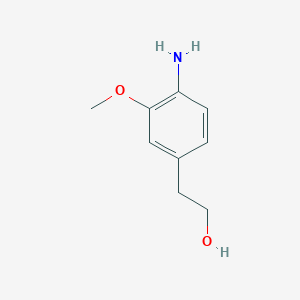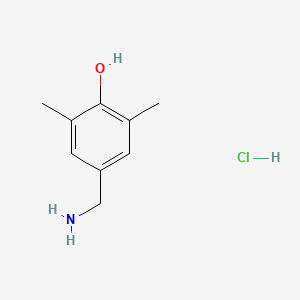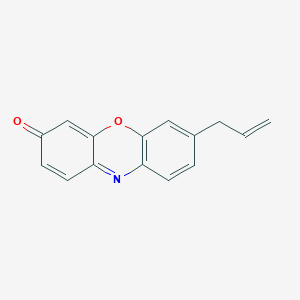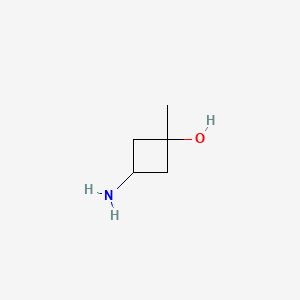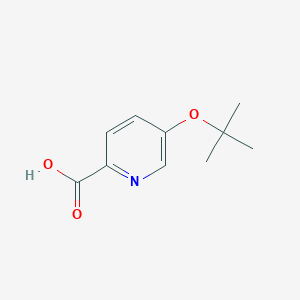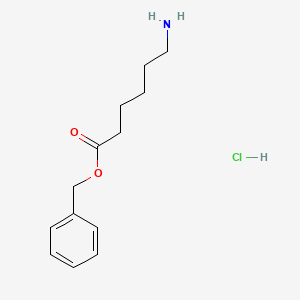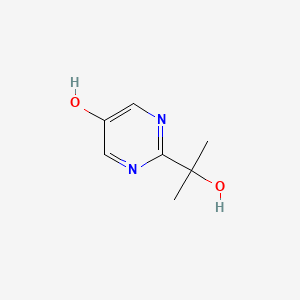
2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL
Übersicht
Beschreibung
“2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of “2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” involves a multi-step reaction . The steps include:Molecular Structure Analysis
The molecular formula of “2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” is C7H10N2O2 . The molecular weight is 154.17 g/mol .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been shown to facilitate the synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications due to their broad synthetic and bioavailability applications. The review by Parmar, Vala, and Patel (2023) emphasizes the role of these catalysts in developing 5H-pyrano[2,3-d]pyrimidine derivatives through a one-pot multicomponent reaction, underlining their significance in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Tautomeric Equilibria and Molecular Interactions
The study of tautomeric equilibria of purine and pyrimidine bases reveals the influence of molecular interactions on the stability of tautomeric forms, as discussed by Person et al. (1989). This research highlights the importance of environmental interactions in determining the stability of pyrimidine and other nucleic acid bases, which could have implications for understanding DNA replication and mutation processes (Person et al., 1989).
Pyrimidines in Cancer Treatment
Gmeiner (2020) reviews the role of fluorinated pyrimidines in cancer treatment, focusing on 5-Fluorouracil (5-FU) as a prominent example. The synthesis methods, including isotope incorporation for studying metabolism and biodistribution, alongside insights into how these compounds interact with nucleic acids and enzymes, underscore their significance in personalized medicine (Gmeiner, 2020).
Pyrimidines as Anti-cancer Agents
Research and patents on pyrimidine-based anticancer agents reflect the diverse mechanisms through which these compounds exert their effects, highlighting the potential for developing future drug candidates. The review by Kaur et al. (2014) presents an overview of recent patents, indicating the global research focus on pyrimidine derivatives as anticancer agents (Kaur et al., 2014).
Pyrimidines in Anti-inflammatory Research
Recent developments in synthesizing pyrimidine derivatives with anti-inflammatory effects are summarized by Rashid et al. (2021). This review discusses the synthesis methods and structure-activity relationships (SARs) of pyrimidines, highlighting their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-hydroxypropan-2-yl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,11)6-8-3-5(10)4-9-6/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQNWAZKLBDTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)
